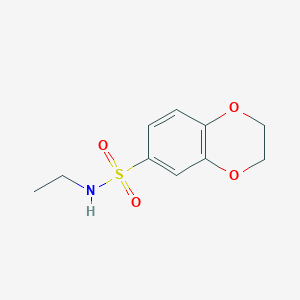

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a chemical compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a benzodioxine ring, which is a bicyclic structure containing two oxygen atoms, and a sulfonamide group, which is a functional group known for its antibacterial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: this compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor in the treatment of diseases such as Alzheimer’s and cancer .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Vergleich Mit ähnlichen Verbindungen

- N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- N-propyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- N-butyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Comparison: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its ethyl group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications .

Biologische Aktivität

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Structural Characteristics

The compound features a unique structural arrangement combining a benzodioxine ring and a sulfonamide group. This configuration is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties. The specific N-ethyl substitution enhances binding affinity to target enzymes, which may lead to improved therapeutic efficacy compared to other sulfonamides.

Target Enzymes

This compound primarily targets cholinesterase enzymes, which are vital for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing neurotransmission .

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway, crucial for nerve signal transmission. This action can lead to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. It has demonstrated efficacy against various bacterial strains, positioning it as a candidate for new antibiotic development .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

| Candida albicans | 13 |

This table summarizes the compound's effectiveness against several pathogens.

Enzyme Inhibition Studies

In addition to its antimicrobial properties, the compound has been evaluated for its inhibitory effects on various enzymes:

Table 2: Enzyme Inhibition Studies

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 65 | 70 | 45.0 |

| Acarbose (reference standard) | 80 | - | 37.38 |

These results indicate notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions characterized by cholinergic dysfunction .

Comparative Studies

This compound shares similarities with other sulfonamides like sulfamethoxazole and sulfadiazine. However, its unique structural features confer distinct biological properties that may enhance its therapeutic potential .

Table 3: Comparison of Sulfonamides

| Compound | Mechanism of Action | Antimicrobial Activity |

|---|---|---|

| N-ethyl sulfonamide | Inhibits dihydropteroate synthase | Moderate |

| Sulfamethoxazole | Inhibits dihydropteroate synthase | High |

| N-ethyl benzodioxine | Inhibits cholinesterases | Moderate |

Case Studies and Research Findings

Several studies have synthesized derivatives of this compound to explore their biological activities further:

- Synthesis and Screening : A study synthesized a series of ethylated sulfonamides incorporating the benzodioxane moiety. These derivatives were screened against various enzymes and bacterial strains. The results indicated varying degrees of enzyme inhibition and antimicrobial activity among the derivatives .

- Anti-Diabetic Potential : Another study evaluated the anti-diabetic potential through α-glucosidase inhibition assays. Some derivatives exhibited weak to moderate inhibitory activity compared to acarbose .

Eigenschaften

IUPAC Name |

N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-11-16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIVQCHBDGHUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.